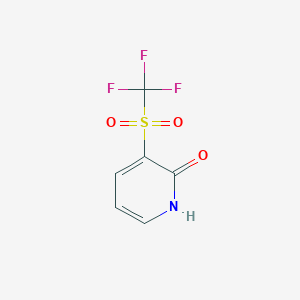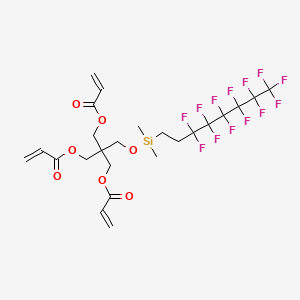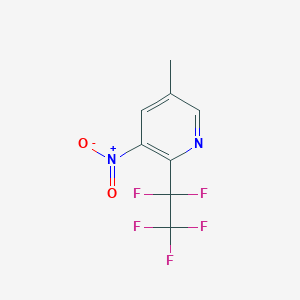
5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine: is a fluorinated pyridine derivative with the molecular formula C8H5F5N2O2 and a molecular weight of 256.13 g/mol This compound is characterized by the presence of a pentafluoroethyl group, a nitro group, and a methyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the pentafluoroethyl and methyl groups.
Industrial Production Methods: Industrial production of fluorinated pyridines, including 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine, often involves the use of fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500 °C) to achieve the desired fluorination . The process may also involve multiple steps to introduce the nitro and methyl groups.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms in the pentafluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound’s fluorinated nature makes it useful in biological studies, particularly in the development of imaging agents for positron emission tomography (PET) and other diagnostic techniques.
Medicine: Fluorinated pyridines, including this compound, are explored for their potential as pharmaceutical intermediates
Industry: The compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine is primarily influenced by the presence of the fluorine atoms, which can alter the compound’s electronic properties and reactivity. The nitro group can participate in electron-withdrawing interactions, affecting the compound’s reactivity in various chemical reactions. The pentafluoroethyl group can enhance the compound’s lipophilicity, potentially influencing its interaction with biological targets.
Comparación Con Compuestos Similares
2-Fluoro-3-bromopyridine: A precursor in the synthesis of fluorinated pyridines.
2,6-Difluoropyridine: Another fluorinated pyridine with different substitution patterns.
3-Nitropyridine: A simpler nitro-substituted pyridine without fluorine atoms.
Uniqueness: 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine is unique due to the combination of the pentafluoroethyl group, nitro group, and methyl group on the pyridine ring. This specific substitution pattern imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C8H5F5N2O2 |
|---|---|
Peso molecular |
256.13 g/mol |
Nombre IUPAC |
5-methyl-3-nitro-2-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C8H5F5N2O2/c1-4-2-5(15(16)17)6(14-3-4)7(9,10)8(11,12)13/h2-3H,1H3 |
Clave InChI |
BXLWMHJCTRSXFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)C(C(F)(F)F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12854236.png)
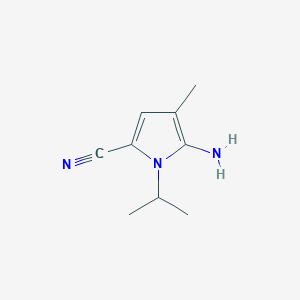
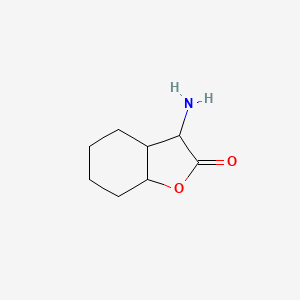
![Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B12854257.png)
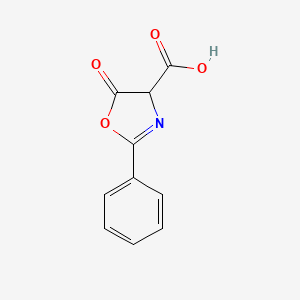
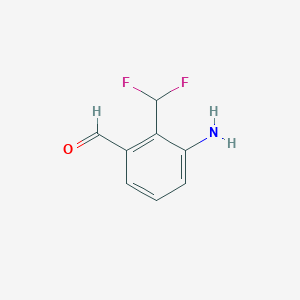
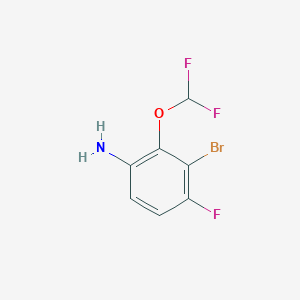
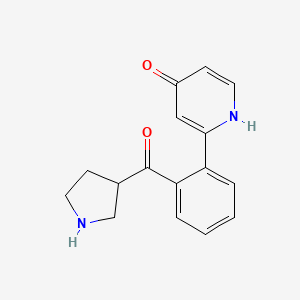
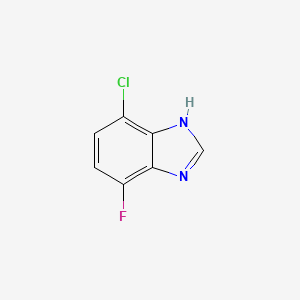
![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B12854297.png)

![(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12854307.png)
